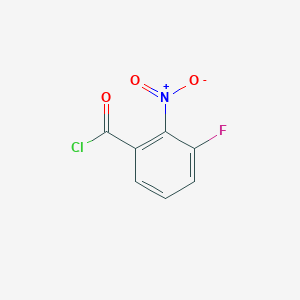

3-Fluoro-2-nitrobenzoyl chloride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFRPFIZSXRDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Fluoro 2 Nitrobenzoyl Chloride

Established Synthetic Pathways from Precursor Carboxylic Acids

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. For 3-fluoro-2-nitrobenzoyl chloride, this involves the chlorination of 3-fluoro-2-nitrobenzoic acid. This section details the synthesis of this essential precursor and the subsequent conversion to the target acyl chloride.

Carboxylic Acid Precursors: 3-Fluoro-2-nitrobenzoic Acid Synthesis

The availability of 3-fluoro-2-nitrobenzoic acid is the cornerstone for the synthesis of the title compound. nih.gov Its preparation can be approached through several routes, typically involving the functionalization of common aromatic feedstocks.

Common feedstocks provide an economical starting point for the synthesis of complex molecules. While a direct documented route from o-methylphenol to 3-fluoro-2-nitrobenzoic acid is not prominent, analogous syntheses for its isomers illustrate a viable multi-step strategy. For instance, the synthesis of the related 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol. wipo.int This process involves a sequence of reactions including nitration, hydroxyl group chlorination, and a subsequent fluorination reaction to produce 2-fluoro-3-nitrotoluene (B1317587), which is then oxidized. wipo.int

A more direct, albeit challenging, pathway to the required precursor, 3-fluoro-2-nitrotoluene (B1357575), involves the electrophilic nitration of 3-fluorotoluene (B1676563). The nitration of fluorotoluenes using nitric acid over solid acid catalysts has been studied, showing that 3-fluorotoluene can be nitrated with good conversion rates. rsc.org However, this reaction produces a mixture of isomers, primarily 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, due to the directing effects of the fluoro and methyl groups. rsc.org The desired 3-fluoro-2-nitrotoluene isomer would need to be separated from this mixture.

Another approach involves the nitration of 3-fluorobenzoic acid. This reaction primarily yields 5-fluoro-2-nitrobenzoic acid, but it also produces 3-fluoro-2-nitrobenzoic acid as a minor isomer, typically in amounts of 1-2% of the reaction mixture. google.com While direct, this route suffers from low selectivity for the desired product.

Table 1: Isomer Distribution in the Nitration of 3-Fluorotoluene

| Precursor | Nitrating Agent | Catalyst | Temperature (°C) | Conversion (%) | Major Products |

|---|

This table illustrates the typical product distribution in a related reaction, highlighting the challenge of obtaining the specific 2-nitro isomer.

Once the precursor 3-fluoro-2-nitrotoluene is obtained, the next critical step is the oxidation of the methyl group to a carboxylic acid. This transformation is a common method for synthesizing aromatic carboxylic acids. A highly effective method for this type of oxidation uses a strong oxidizing agent like sodium dichromate. In a directly analogous synthesis, 2-fluoro-3-nitrotoluene is oxidized to 2-fluoro-3-nitrobenzoic acid in high yield (96%) using sodium dichromate in a solvent mixture of isopropanol (B130326) and water at room temperature. chemicalbook.com This method is mild and efficient, making it suitable for this key transformation.

Table 2: Representative Oxidation of a Nitrotoluene Derivative

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|

Acyl Chlorination Reagents and Reaction Conditions

The final step in the synthesis is the conversion of the 3-fluoro-2-nitrobenzoic acid carboxylic acid group into an acyl chloride. This is typically achieved using a variety of chlorinating agents, with the choice of reagent often depending on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids because it produces only gaseous byproducts (HCl and SO₂), which simplifies product isolation. chemicalbook.com The reaction can be performed using thionyl chloride both as a reagent and a solvent, often by refluxing the carboxylic acid in an excess of thionyl chloride until the evolution of gas ceases. prepchem.com For example, 3-nitrobenzoic acid is converted to its acyl chloride by refluxing in thionyl chloride for several hours.

In some cases, a catalyst is added to facilitate the reaction. A catalytic amount of an N,N-disubstituted amide like N,N-dimethylformamide (DMF) or a tertiary amine base like pyridine (B92270) can be employed. google.com The use of a pyridine catalyst in conjunction with thionyl chloride is a common strategy for preparing nitrobenzoyl chlorides, resulting in high yields and purity. google.com

Table 3: Conditions for Thionyl Chloride-Mediated Acyl Chlorination

| Carboxylic Acid | Catalyst | Conditions | Notes | Reference |

|---|---|---|---|---|

| p-Nitrobenzoic Acid | Pyridine | Reflux in excess thionyl chloride for 12 hours. | Product obtained by distillation with >98% yield. | google.com |

While thionyl chloride is effective, several other reagents can be used for the chlorination of carboxylic acids, each with its own advantages.

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is another excellent reagent that produces only gaseous byproducts (CO, CO₂, HCl). It is generally considered milder and more selective than thionyl chloride, making it suitable for sensitive substrates. chemicalbook.comwikipedia.org These reactions are typically run in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) and often require a catalytic amount of DMF. prepchem.comorgsyn.org The use of oxalyl chloride with catalytic DMF provides a reliable method for converting substituted nitrobenzoic acids to their corresponding acyl chlorides under mild conditions. orgsyn.org

Triphosgene: Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, safer substitute for the highly toxic phosgene (B1210022) gas. nih.gov It readily activates carboxylic acids to form reactive intermediates like acyl chlorides. nih.gov The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, in a suitable solvent. organic-chemistry.org Triphosgene is particularly useful for complex syntheses where mild conditions are paramount. nih.gov

Phosphorus Chlorides: Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are powerful chlorinating agents. PCl₅ was historically used to prepare p-nitrobenzoyl chloride from p-nitrobenzoic acid, reacting to form the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. orgsyn.org While effective, these reagents generate non-volatile phosphorus-based byproducts that can complicate purification compared to methods using thionyl or oxalyl chloride. orgsyn.org

Table 4: Comparison of Alternative Chlorinating Agents

| Reagent | Typical Catalyst | Byproducts | Key Features |

|---|---|---|---|

| Oxalyl Chloride | DMF | CO, CO₂, HCl | Mild, selective, volatile byproducts. wikipedia.org |

| Triphosgene | Pyridine, Et₃N | CO₂, HCl | Solid, safer phosgene equivalent. nih.gov |

Catalytic Enhancement in Acyl Chlorination Reactions (e.g., N,N-Dimethylformamide)

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. The use of catalysts, such as N,N-Dimethylformamide (DMF), can significantly enhance the rate and efficiency of this reaction. In the context of acyl chlorination, DMF acts as a catalyst by reacting with the chlorinating agent, such as thionyl chloride or oxalyl chloride, to form a Vilsmeier-type reagent. This intermediate is a more potent acylating agent than the initial chlorinating agent, thus facilitating the conversion of the carboxylic acid to the corresponding acyl chloride.

Advanced Synthetic Strategies and Process Intensification

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, particularly for reactions involving reactants in different phases. crdeepjournal.org In the synthesis of compounds like this compound, where one reactant might be in an aqueous phase and the other in an organic phase, PTC can facilitate the transfer of the reactive species across the phase boundary, thereby accelerating the reaction rate. crdeepjournal.org

The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can lead to increased yields, reduced reaction times, and milder reaction conditions. For instance, a patented method for synthesizing p-nitrobenzoyl chloride utilizes a phase transfer catalyst to facilitate the reaction between p-nitrobenzoic acid and thionyl chloride, resulting in a high-purity product with an average yield greater than 98.0%. google.com This approach could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable process. google.comphasetransfer.com

The development of environmentally friendly or "green" chemical processes is a major focus in modern chemical manufacturing. For the synthesis of this compound, this involves designing processes that minimize waste, use less hazardous reagents and solvents, and maximize atom economy.

One approach is to utilize a process where the chlorinating agent also serves as the solvent, thereby eliminating the need for an additional solvent and subsequent recovery steps. google.com For example, using thionyl chloride as both the acyl chlorinating agent and the solvent can avoid material and energy losses associated with solvent recovery. google.com Furthermore, optimizing reaction conditions to achieve high yields and purity reduces the need for extensive purification steps, which often generate significant waste.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free or recycled solvent systems for acyl chloride synthesis is gaining traction. While specific examples for this compound are limited, the general principles are applicable.

Solvent-free reactions, where the reactants themselves act as the reaction medium, can significantly reduce the environmental impact of a process. google.com When solvents are necessary, the use of recycled solvents can minimize waste and reduce costs. The choice of solvent is also crucial; using less toxic and more environmentally benign solvents is a key consideration.

Regio- and Chemoselective Synthetic Considerations

In the synthesis of complex molecules like this compound, controlling the regioselectivity and chemoselectivity of reactions is paramount to ensure the desired isomer is formed with high purity.

The synthesis of halogenated nitroaromatic compounds often presents challenges in achieving the desired regioselectivity due to the directing effects of the existing substituents on the aromatic ring. In the case of this compound, the starting material is typically 3-fluoro-2-nitrobenzoic acid. The synthesis of this precursor requires careful control of the nitration and fluorination steps to ensure the correct substitution pattern.

For example, a synthesis route for 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, proceeds through selective nitration to form 2-methyl-6-nitrophenol, followed by chlorination, fluorination, and finally oxidation to yield the desired product. wipo.int This multi-step process highlights the importance of strategic planning to achieve the correct arrangement of functional groups on the benzene (B151609) ring. The regioselectivity of each step is crucial for the successful synthesis of the final product.

Methodologies for Minimizing By-product Formation and Impurity Profiles

The primary method for synthesizing this compound involves the reaction of 3-fluoro-2-nitrobenzoic acid with a chlorinating agent. The choice of reagent, reaction conditions, and purification methods significantly impacts the purity of the final product.

Controlling Reaction Conditions to Minimize By-products:

A significant challenge in the synthesis of fluorinated nitrobenzoyl chlorides is the potential for side reactions, such as the elimination of the fluorine substituent. Research has shown that careful control of reaction temperature is a key factor in mitigating the formation of such impurities.

One patented method for producing fluorinated m-nitrobenzoyl chlorides highlights that conducting the hydrolysis step at temperatures below 80°C can significantly reduce fluoride (B91410) elimination, a common source of by-products. google.com In a specific example of preparing a related compound, maintaining a controlled temperature range is crucial for minimizing side reactions.

Furthermore, the choice of catalyst can play a pivotal role in enhancing both yield and purity. The use of a phosphine (B1218219) derivative as a catalyst has been shown to be effective in improving the reaction's efficiency and reducing the formation of unwanted substances. google.com

A typical industrial synthesis involves the reaction of 3-fluoro-2-nitrobenzoic acid with thionyl chloride, often in the presence of a catalyst such as N,N-dimethylformamide (DMF), in a suitable solvent like toluene. The reaction is generally heated to ensure complete conversion of the carboxylic acid to the acid chloride. One documented procedure specifies heating the reaction mixture to 110°C for four hours. However, the balance between achieving complete conversion and minimizing thermal decomposition and other side reactions must be carefully managed.

Impact of Chlorinating Agents on Impurity Profile:

While thionyl chloride is a commonly used chlorinating agent, other reagents such as oxalyl chloride and phosphorus pentachloride can also be employed. The choice of chlorinating agent can influence the impurity profile of the final product. For instance, the use of phosphorus pentachloride can introduce phosphorus-containing impurities that may need to be removed in subsequent purification steps.

Purification Strategies to Reduce Impurities:

Effective purification is essential to achieve a high-purity final product. Common methods include:

Distillation: Due to the relatively high boiling point of this compound, vacuum distillation is often employed to purify the product and remove lower-boiling impurities and residual solvent.

Washing: Washing the crude product with appropriate aqueous solutions can help remove water-soluble impurities.

Recrystallization: While less common for the acid chloride itself due to its reactivity, recrystallization of the starting material, 3-fluoro-2-nitrobenzoic acid, can significantly reduce the initial impurity load.

Analytical Monitoring of Impurity Profiles:

To effectively control and minimize impurities, robust analytical methods are necessary. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the main product and any by-products or unreacted starting material. The separation of positional isomers of nitrobenzoic acid, which can be a potential impurity, has been successfully achieved using reversed-phase HPLC. This allows for precise monitoring of the reaction progress and the effectiveness of purification steps.

Below is a table summarizing the potential impurities and the strategies to minimize them:

| Potential Impurity | Source | Minimization Strategy |

| Unreacted 3-Fluoro-2-nitrobenzoic acid | Incomplete reaction | Ensure complete conversion by optimizing reaction time, temperature, and stoichiometry of reagents. Monitor reaction progress by HPLC. |

| Positional Isomers (e.g., other fluoronitrobenzoic acids) | Impurities in starting material | Use high-purity starting materials. Purify the starting acid by recrystallization if necessary. |

| By-products from Fluoride Elimination | High reaction temperatures | Maintain reaction temperature below 80°C. google.com |

| Polymeric or tar-like substances | Thermal decomposition at high temperatures | Avoid excessive heating during reaction and distillation. |

| Residual Chlorinating Agent and By-products (e.g., SO2, HCl from thionyl chloride) | Excess reagent | Remove by evaporation under reduced pressure and subsequent purification steps. |

By implementing these strategies, the formation of by-products and impurities in the synthesis of this compound can be significantly reduced, leading to a higher quality and more reliable product for subsequent chemical transformations.

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the primary reaction pathway for acyl chlorides. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

The reaction of 3-fluoro-2-nitrobenzoyl chloride with primary or secondary amines and anilines is a robust method for synthesizing the corresponding amides. This transformation, often performed under Schotten-Baumann conditions, typically involves an amine and a base to neutralize the hydrogen chloride byproduct. fishersci.it The reaction proceeds readily due to the high reactivity of the acyl chloride group. libretexts.org

The rate and success of the amidation are influenced by the nucleophilicity of the amine. Aliphatic amines, being more basic, generally react more vigorously than aromatic amines (anilines). In anilines, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity. The presence of electron-withdrawing groups on the aniline (B41778), such as a nitro or cyano group, further decreases its reactivity, while electron-donating groups enhance it. researchgate.net Given the activated nature of the acyl chloride due to the electron-withdrawing nitro and fluoro groups, amidation can be expected to be efficient with a wide range of amino compounds. rsc.org

Table 1: Representative Amidation Reactions

| Reactant | Product | Reaction Type |

|---|---|---|

| Aliphatic Amine (e.g., Diethylamine) | N,N-Diethyl-3-fluoro-2-nitrobenzamide | Nucleophilic Acyl Substitution |

| Aniline | N-Phenyl-3-fluoro-2-nitrobenzamide | Nucleophilic Acyl Substitution |

| Substituted Aniline (e.g., p-Anisidine) | N-(4-methoxyphenyl)-3-fluoro-2-nitrobenzamide | Nucleophilic Acyl Substitution |

This compound reacts with alcohols and phenols to form the corresponding esters. While the reaction with alcohols proceeds readily, often at room temperature, the reaction with phenols is significantly slower. chemguide.co.uklibretexts.org This reduced reactivity is due to the lower nucleophilicity of the phenolic oxygen, as its lone pair is delocalized into the benzene (B151609) ring.

To facilitate the esterification of phenols, the reaction is often carried out in the presence of a base like pyridine (B92270) or by first converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, using a base such as sodium hydroxide. libretexts.org The highly electrophilic carbonyl carbon of this compound, activated by its substituents, helps drive these reactions to completion.

Table 2: Representative Esterification Reactions

| Reactant | Product | Reaction Type |

|---|---|---|

| Alcohol (e.g., Ethanol) | Ethyl 3-fluoro-2-nitrobenzoate | Nucleophilic Acyl Substitution |

| Phenol | Phenyl 3-fluoro-2-nitrobenzoate | Nucleophilic Acyl Substitution |

Sulfur-based nucleophiles are generally more reactive than their oxygen or nitrogen counterparts in nucleophilic substitution reactions. libretexts.orgmsu.edu Thiols (mercaptans) and their conjugate bases, thiolates, are potent nucleophiles that readily react with this compound to yield thioesters.

Similarly, other sulfur nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) can attack the electrophilic carbonyl carbon. The reaction of an acyl chloride with a thiocyanate salt would lead to the formation of an acyl isothiocyanate. These reactions showcase the versatility of this compound in forming carbon-sulfur bonds. researchgate.net

Influence of Substituents on Reaction Kinetics and Mechanisms

The fluoro and nitro substituents at the 3- and 2-positions, respectively, have a profound impact on the reactivity of the benzoyl chloride.

The ortho-nitro group significantly influences the reactivity of the acyl chloride through a combination of steric and electronic effects. Kinetic studies on the solvolysis of o-nitrobenzoyl chloride have shown that it is generally less reactive than its para-isomer in most aqueous binary solvent mixtures. nih.govnih.gov This reduced reactivity is primarily attributed to the steric hindrance of the bulky ortho-nitro group, which impedes the approach of the nucleophilic solvent to the carbonyl carbon. nih.govcdnsciencepub.com

However, in highly ionizing and less nucleophilic solvents, particularly aqueous fluoroalcohols, the reactivity of the ortho-isomer can be dramatically enhanced compared to the para-isomer. nih.govnih.govmdpi.com This suggests a potential change in the reaction mechanism, possibly involving intramolecular nucleophilic assistance from the ortho-nitro group, although the exact nature of this participation is a subject of ongoing investigation. nih.govnih.gov The reaction rates for o-nitrobenzoyl chloride are often about ten times slower than those for p-nitrobenzoyl chloride in many solvent systems. nih.govmdpi.com

Table 3: Comparison of First-Order Rate Constants (k) for Solvolysis of o-Nitrobenzoyl Chloride (2) and p-Nitrobenzoyl Chloride (4) at 25.0 °C nih.gov

| Solvent (% v/v) | k (o-nitro) x 10⁵ (s⁻¹) | k (p-nitro) x 10⁵ (s⁻¹) | k(ortho)/k(para) Ratio |

|---|---|---|---|

| 100% EtOH | 1.01 | 11.2 | 0.090 |

| 90% EtOH | 10.4 | 88.6 | 0.117 |

| 80% EtOH | 29.2 | 228 | 0.128 |

| 100% MeOH | 4.44 | 47.8 | 0.093 |

| 80% Acetone | 4.63 | 35.5 | 0.130 |

| 97% TFE | 1,210 | 5.55 | 218 |

The fluorine atom at the meta-position relative to the acyl chloride group primarily exerts a strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, and its presence on the benzene ring increases the partial positive charge on the carbonyl carbon. ncert.nic.in This heightened electrophilicity makes the acyl chloride more susceptible to nucleophilic attack, thereby increasing its reactivity. rsc.org

Unlike the larger nitro group, the fluorine atom is relatively small, comparable in size to a hydrogen atom. Therefore, its contribution to steric hindrance is minimal. acs.org The C-F bond is the strongest single bond to carbon, making the fluoro-substituent exceptionally stable and inert under most reaction conditions used for acyl chlorides. beilstein-journals.org The combination of a powerful inductive electron-withdrawing effect and low steric bulk makes fluorine substitution a valuable tool for enhancing the reactivity of electrophilic centers.

Quantitative Structure-Activity Relationship (QSAR) Studies in Reaction Rates

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a molecule with its chemical reactivity. For acyl chlorides, particularly substituted benzoyl chlorides, QSAR models can predict reaction rates based on electronic and steric parameters of the substituents. In the case of this compound, the presence of both a fluorine atom and a nitro group significantly influences the electrophilicity of the carbonyl carbon.

The electron-withdrawing nature of the nitro and fluoro substituents enhances the reactivity of the acyl chloride towards nucleophiles. The nitro group at the ortho position and the fluorine atom at the meta position both pull electron density away from the benzene ring and, by extension, from the carbonyl group. This increased positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack. QSAR models for the hydrolysis or aminolysis of benzoyl chlorides typically show a positive correlation between the rate of reaction and the electron-withdrawing strength of the substituents.

Research on related compounds, such as N-benzoyl-N'-naphthylthiourea derivatives, has utilized various physicochemical descriptors to build QSAR models. atlantis-press.com These descriptors include lipophilic (CLogP), electronic (EHOMO, ELUMO), and steric (molar refractivity) properties. atlantis-press.com For this compound, the Hammett equation can provide a quantitative prediction of its reactivity. The substituent constants (σ) for the ortho-nitro group and meta-fluoro group would both be positive, indicating an increase in the reaction rate compared to unsubstituted benzoyl chloride.

Table 1: Expected Influence of Substituents on the Reactivity of this compound based on QSAR Principles

| Substituent | Position | Electronic Effect | Expected Impact on Reaction Rate |

| Nitro (-NO₂) | Ortho | Strong electron-withdrawing | Significant increase |

| Fluoro (-F) | Meta | Inductive electron-withdrawing | Moderate increase |

Intramolecular Catalysis and Neighboring Group Participation

Intramolecular catalysis and neighboring group participation (NGP) can lead to significant rate enhancements and altered stereochemical outcomes in substitution reactions. wikipedia.orglibretexts.org This phenomenon, also known as anchimeric assistance, occurs when a substituent within the reacting molecule acts as an internal nucleophile. wikipedia.org

Evidence for Intramolecular Nucleophilic Assistance in Acyl Chloride Reactivity

In the context of this compound, the potential for neighboring group participation by the ortho-nitro group or the meta-fluoro group is limited. The oxygen atoms of the nitro group do possess lone pairs, but their nucleophilicity is greatly diminished by the strong electron-withdrawing nature of the nitrogen atom to which they are attached. Furthermore, the geometry required for the nitro group to attack the carbonyl carbon and form a stable cyclic intermediate is likely unfavorable. The fluorine atom, while possessing lone pairs, is a weak nucleophile and is not typically observed as a participating group in this manner. Therefore, significant intramolecular nucleophilic assistance from these groups in the reactions of this compound is considered unlikely. The reactivity is primarily governed by the inductive effects of the substituents rather than direct participation.

Mechanistic Probes and Kinetic Isotope Effect Studies for Reaction Pathway Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing insight into the structure of the transition state. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from changes in the vibrational environment of the isotope between the ground state and the transition state.

For the hydrolysis of this compound, a solvent KIE using D₂O instead of H₂O could provide valuable information. A significant k_H₂O/k_D₂O ratio would suggest that water is involved as a nucleophile and possibly as a general base catalyst in the rate-determining step. Furthermore, heavy-atom KIEs, such as using ¹⁸O in the attacking water molecule or ¹³C at the carbonyl carbon, could pinpoint the extent of bond formation and bond cleavage in the transition state. For example, a significant ¹³C KIE would indicate a change in the bonding environment of the carbonyl carbon, consistent with a change from sp² to sp³ hybridization in the transition state.

Studies on other systems, such as the hydrolysis of uridine (B1682114) 3'-nitrophenyl phosphate (B84403), have demonstrated how isotope effects can differentiate between concerted and stepwise mechanisms and reveal the degree of charge development on the leaving group in the transition state. nih.gov In a hypothetical study on this compound, the absence of a significant KIE upon isotopic labeling of the leaving group (e.g., ³⁷Cl) might suggest a more associative transition state, where the bond to the nucleophile is largely formed before the bond to the leaving group begins to break.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly useful for studying the reactions of acyl chlorides.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries and energies of reactants, products, transition states, and intermediates. For the reactions of benzoyl chlorides, DFT calculations have shown that the mechanism can range from a concerted S_N2-like pathway to a stepwise S_N1-like pathway, depending on the substituents and the solvent. researchgate.net

For benzoyl chlorides with electron-withdrawing substituents, like this compound, DFT studies predict a concerted S_N2 mechanism with a "tight" transition state. researchgate.net In this type of transition state, the bond to the incoming nucleophile is substantially formed, and the carbon-chlorine bond is only slightly elongated. This is in contrast to benzoyl chlorides with electron-donating substituents, which favor a "loose," more carbocation-like transition state. researchgate.net The B3LYP functional combined with a basis set like 6-31G* is a common level of theory for such investigations. jocpr.comresearchgate.net Calculations can determine the activation energy barriers, reaction energies, and geometries of all stationary points along the reaction coordinate.

Table 2: Typical Outputs from DFT Calculations on Acyl Chloride Reactions

| Computational Output | Significance for this compound |

| Optimized Geometries | Provides bond lengths and angles of the transition state, confirming a distorted tetrahedral geometry. researchgate.net |

| Vibrational Frequencies | Confirms the transition state by identifying a single imaginary frequency corresponding to the reaction coordinate. |

| Activation Energy (ΔG‡) | Quantifies the energy barrier for the reaction, allowing for theoretical rate comparisons. |

| Reaction Energy (ΔG_rxn) | Determines the thermodynamic favorability of the reaction. |

| Atomic Charges | Shows the charge distribution in the transition state, confirming the electrophilic nature of the carbonyl carbon. |

Molecular Dynamics Simulations for Elucidating Reactive Pathways

While DFT is excellent for studying static points on a potential energy surface, molecular dynamics (MD) simulations can model the dynamic evolution of a system over time. Reactive MD simulations, using force fields like ReaxFF, allow for the modeling of bond formation and breaking, providing insights into reaction pathways, solvent effects, and the influence of temperature. researcher.life

An MD simulation of the hydrolysis of this compound could track the trajectory of a water molecule as it approaches the acyl chloride. It could reveal the specific roles of other solvent molecules in stabilizing the transition state through hydrogen bonding and general base catalysis. researchgate.net Such simulations could also explore the potential for competing reaction channels, although for this specific molecule, the primary pathway is expected to be nucleophilic acyl substitution. By running simulations at different temperatures, one could investigate the temperature dependence of the reaction kinetics and mechanism. researcher.life

Applications As a Key Intermediate in Complex Organic Synthesis

Synthesis of Fine Chemicals and Advanced Intermediates

3-Fluoro-2-nitrobenzoyl chloride serves as a foundational building block for a variety of intricate molecular architectures. Its ability to undergo sequential and selective reactions at its different functional groups allows for the efficient assembly of high-value chemical entities.

In the realm of medicinal chemistry, this compound and its isomers are instrumental in the synthesis of precursors for drug candidates and bioactive heterocyclic systems. The presence of the fluorine atom and the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules.

A notable application of this compound's precursor, 2-fluoro-3-nitrobenzoic acid, is in the synthesis of the novel insecticide Broflanilide. The synthesis involves the initial conversion of 2-fluoro-3-nitrobenzoic acid to its corresponding acyl chloride, 2-fluoro-3-nitrobenzoyl chloride. This intermediate then undergoes a condensation reaction with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. The resulting amide is then subjected to a series of reactions including reduction of the nitro group, alkylation, and a final bromination step to yield Broflanilide. ambeed.comnih.gov This multi-step synthesis highlights the importance of the precisely substituted benzoyl chloride in constructing the complex meta-diamide structure of the final product.

The same synthetic platform can be adapted to produce analogues such as Cyprofluoranilide, where the alkyl group introduced after the nitro reduction is a cyclopropylmethyl group instead of a methyl group. ambeed.com

Table 1: Key Synthetic Steps for Broflanilide from 2-Fluoro-3-nitrobenzoic Acid

| Step | Reactants | Key Reagents | Product | Purpose of the Step |

| 1. Acyl Chloride Formation | 2-Fluoro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Triphosgene | 2-Fluoro-3-nitrobenzoyl chloride | Activation of the carboxylic acid for amidation. |

| 2. Condensation | 2-Fluoro-3-nitrobenzoyl chloride, 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline | - | N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide | Formation of the initial amide linkage. |

| 3. Nitro Group Reduction | N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide | Stannous chloride (SnCl₂) or Catalytic Hydrogenation | 3-amino-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)-2-fluorobenzamide | Conversion of the nitro group to an amine for further functionalization. |

| 4. Alkylation | 3-amino-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)-2-fluorobenzamide | Methylating agent (e.g., for Broflanilide) or Cyclopropylmethylating agent (for Cyprofluoranilide) | 2-fluoro-3-(alkylamino)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | Introduction of the N-alkyl group. |

| 5. Acylation | 2-fluoro-3-(alkylamino)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | Benzoyl chloride | 2-fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | Addition of the second benzoyl group to form the diamide (B1670390) structure. |

| 6. Bromination | 2-fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | Brominating agent | Broflanilide or Cyprofluoranilide | Final step to introduce the bromine atom at the desired position. |

The reactivity of fluoronitrobenzoyl chlorides makes them useful synthons for the construction of various bioactive heterocyclic systems.

Triazines: While direct synthesis of triazines using this compound is not extensively documented, the general synthesis of substituted 1,3,5-triazines often proceeds via the sequential nucleophilic substitution of cyanuric chloride. Given the reactivity of the acyl chloride group, this compound could potentially be used to introduce the 3-fluoro-2-nitrophenyl moiety into a triazine scaffold by reacting it with an amino-substituted triazine. The resulting molecule could then be further elaborated by leveraging the reactivity of the nitro and fluoro groups. The synthesis of 1,2,4-triazine (B1199460) derivatives is also of significant interest in medicinal chemistry.

Quinolones: The synthesis of quinolone antibiotics often involves the cyclization of a benzoyl acrylate (B77674) derivative. A related compound, 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride, has been utilized as a key starting material in the synthesis of novel 8-nitrofluoroquinolone derivatives. In this process, the benzoyl chloride is reacted with an ethyl acrylate derivative, and the resulting intermediate undergoes cyclization to form the quinolone core. This demonstrates the utility of the fluoronitrobenzoyl chloride scaffold in building these important antibacterial agents. By analogy, this compound could be employed in similar reaction sequences to generate novel quinolone structures with different substitution patterns, which may lead to new biological activities.

Table 2: General Approach to Quinolone Synthesis Using a Fluoronitrobenzoyl Chloride

| Step | Reactant A | Reactant B | Key Conditions | Intermediate/Product |

| 1 | 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride | Ethyl 3-(N,N-dimethylamino)acrylate | Triethylamine, Benzene (B151609) | Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate |

| 2 | Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate | Cyclopropylamine | - | Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate |

| 3 | Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate | K₂CO₃, DMF | Heat | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

While the direct use of this compound in the synthesis of modified nucleosides is not prominently reported, the modification of nucleosides with benzoyl groups is a common strategy in the synthesis of antiviral and anticancer agents. For instance, the synthesis of fluoro-ketopyranosyl nucleosides has been achieved where a silylated N4-benzoyl cytosine is coupled with a fluorinated sugar moiety. This highlights the importance of benzoylated nucleobases as intermediates.

The acyl chloride functionality of this compound would allow for the attachment of the 3-fluoro-2-nitrophenyl group to the hydroxyl groups of the sugar moiety or to an exocyclic amino group of a nucleobase. The resulting modified nucleoside could then be a target for further chemical transformation, with the nitro group being a handle for reduction to an amine and subsequent derivatization, and the fluorine atom potentially influencing the molecule's biological activity and metabolic stability.

The development of new and effective agrochemicals is crucial for global food security. This compound serves as a key precursor in the synthesis of modern insecticides and herbicides.

The most prominent example of the use of a precursor of this compound in agrochemical synthesis is in the production of the insecticide Broflanilide. ambeed.comnih.gov As detailed in section 4.1.1.1, the synthesis of Broflanilide relies on the initial formation of 2-fluoro-3-nitrobenzoyl chloride from 2-fluoro-3-nitrobenzoic acid. This acyl chloride is a critical building block that forms the core structure of the final insecticidal molecule. The specific substitution pattern on the benzoyl chloride is essential for the high efficacy of Broflanilide against a range of pests. nih.gov The presence of the fluorine atom and the subsequent modifications leading to the final diamide structure contribute to its novel mode of action.

Materials Science Applications

The compound serves as a crucial precursor in the development of high-performance materials, where its constituent functional groups can be exploited to impart specific properties to the final product.

This compound is a candidate for the synthesis of specialty polymers such as polyamides and polyesters due to its reactive acyl chloride functionality. The incorporation of this monomer can introduce fluorine and nitro groups into the polymer backbone, which can be used to tune properties like thermal stability, chemical resistance, and gas permeability. While specific academic literature detailing polymers derived directly from this monomer is limited, its potential is evident in patent literature concerning electroactive and charge-transporting materials researchgate.netnih.gov.

For instance, polyamides with enhanced thermal and mechanical properties can be synthesized via polycondensation with various diamines. The fluorine atom can increase the polymer's solubility in organic solvents and lower its dielectric constant, while the nitro group offers a site for post-polymerization modification, such as reduction to an amine group for subsequent cross-linking or functionalization.

Table 1: Potential Polymer Classes from this compound

| Polymer Class | Co-monomer Type | Key Functional Groups Utilized | Potential Properties |

| Polyamides | Diamines | Acyl chloride, Fluoro, Nitro | High thermal stability, chemical resistance, modifiable |

| Polyesters | Diols | Acyl chloride, Fluoro, Nitro | Tunable optical properties, altered solubility |

| Electroactive Polymers | Oligoaniline derivatives | Acyl chloride | Charge-transporting capabilities, dielectric properties. researchgate.net |

The synthesis of advanced dyes and pigments often relies on aromatic intermediates containing nitro groups. This compound serves as a key precursor for certain classes of dyes, particularly azo dyes. nih.gov The general strategy involves a two-step process: first, the reduction of the nitro group to a primary amine, and second, the diazotization of this amine followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative to form the characteristic azo (-N=N-) chromophore. unb.casphinxsai.com

The presence of the fluorine atom and the acyl group (or its derivatives) on the benzene ring can significantly influence the final dye's properties, including its color, lightfastness, and affinity for specific fibers. google.com While a direct synthesis of a specific commercial dye from this exact compound is not prominently documented, the pathway is chemically well-established. nih.gov

Table 2: Synthetic Pathway to Azo Dyes

| Step | Reaction Type | Key Transformation | Role of this compound Derivative |

| 1 | Reduction | Nitro group (NO₂) → Amine group (NH₂) | Provides the aromatic nitro-compound precursor. |

| 2 | Diazotization | Amine group (NH₂) → Diazonium salt (N₂⁺Cl⁻) | The resulting amine is converted to a reactive diazonium salt. unb.ca |

| 3 | Azo Coupling | Diazonium salt + Coupling Agent → Azo Dye | The diazonium salt reacts to form the final dye molecule. nih.govunb.ca |

Diversification through Derivatization and Functionalization

The reactivity of this compound is not limited to its acyl chloride group. The interplay between its three functional components allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules.

The primary mode of reactivity for this compound is the nucleophilic acyl substitution at the carbonyl carbon. This allows for the facile introduction of the 3-fluoro-2-nitrophenyl moiety into a vast array of molecules by reacting it with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters. The strong electron-withdrawing effect of the adjacent nitro group and the fluorine atom increases the electrophilicity of the carbonyl carbon, making the acyl chloride particularly reactive and accelerating substitution reactions compared to less substituted analogues. nih.gov

Furthermore, the fluorine atom itself can be a site of reaction. In a derivative of the parent compound (e.g., an ester or amide), the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing ortho-nitro group. youtube.com This allows for the introduction of other functional groups by displacing the fluoride (B91410) ion with nucleophiles like alkoxides, thiolates, or amines, providing a secondary pathway for molecular diversification. researchgate.netbeilstein-journals.org

The compound is well-suited for tandem or one-pot reaction sequences that exploit its multiple functional groups. A prominent example of such a strategy is the one-pot conversion of a nitro-arene into an N-aryl amide, which involves a reduction followed by an acylation. nih.govresearchgate.net A plausible sequence starting with this compound would involve an initial acylation of a nucleophile (e.g., an amine to form an amide), followed by the reduction of the nitro group to an amine in a subsequent step. This newly formed amine can then be used for further synthetic elaborations, all originating from a single, multifunctional starting material.

For example, a one-pot, two-step protocol could involve:

Amidation: Reaction of this compound with a primary amine to form a stable amide.

Nitro Reduction: Introduction of a reducing agent, such as sodium borohydride (B1222165) with a catalyst, to selectively reduce the nitro group to an amine without affecting the amide or fluoro-substituent. beilstein-journals.orgnih.gov

This approach streamlines synthesis by avoiding the isolation of intermediates, thereby increasing efficiency.

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity, making them highly valuable in drug discovery and combinatorial chemistry. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide in a single step. researchgate.netbeilstein-journals.org

While this compound cannot be used directly, its corresponding carboxylic acid, 3-fluoro-2-nitrobenzoic acid (readily formed by hydrolysis), is an ideal substrate for the Ugi reaction. By using this acid as the carboxylic acid component, chemists can rapidly generate a library of complex molecules, each bearing the distinct 3-fluoro-2-nitrophenyl group. rsc.org This allows for the systematic exploration of chemical space around this scaffold.

Table 3: Hypothetical Ugi-4CR for Combinatorial Synthesis

| Ugi Reactant | Example Compound | Role in Reaction | Resulting Moiety in Product |

| Carboxylic Acid | 3-Fluoro-2-nitrobenzoic acid | Provides the acyl group | 3-Fluoro-2-nitrobenzoyl |

| Amine | Aniline | Forms the α-amino portion | Phenylamino |

| Aldehyde | Benzaldehyde | Provides the α-carbon backbone | Benzyl |

| Isocyanide | tert-Butyl isocyanide | Undergoes C-C bond formation | tert-Butyl amide |

Analytical Methodologies for 3 Fluoro 2 Nitrobenzoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-Fluoro-2-nitrobenzoyl chloride and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds.

¹H NMR (Proton NMR): In the context of this compound derivatives, ¹H NMR provides information about the protons in the molecule. For instance, in the ¹H NMR spectrum of 1-(fluoromethyl)-2-nitrobenzene, a derivative, the protons of the fluoromethyl group appear as a doublet due to coupling with the adjacent fluorine atom. rsc.org The aromatic protons typically exhibit complex splitting patterns in the downfield region of the spectrum due to coupling with each other and with the fluorine atom. rsc.org

¹³C NMR (Carbon-13 NMR): ¹³C NMR is used to determine the number and types of carbon atoms in a molecule. In fluorinated compounds like 1-(fluoromethyl)-2-nitrobenzene, the carbon of the fluoromethyl group shows a characteristic doublet in the ¹³C NMR spectrum due to one-bond coupling with the fluorine atom. rsc.org The chemical shifts of the aromatic carbons are also influenced by the fluorine and nitro substituents.

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly valuable for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.orghuji.ac.il It provides direct information about the chemical environment of the fluorine atom. biophysics.orghuji.ac.il The chemical shift of the fluorine atom in a molecule like 1-bromo-4-(fluoromethyl)-2-nitrobenzene can be observed, and coupling with neighboring protons can provide further structural information. rsc.org For complex mixtures, 19F-centered NMR analysis, which uses ¹⁹F as the focal point, can be employed for structure determination. nih.goved.ac.uk

| Compound | ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data | Reference |

| 1-(fluoromethyl)-2-nitrobenzene | δ 5.89 (d, J = 47.9 Hz, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.83 (d, J = 7.7 Hz, 1H), 8.24 (d, J = 8.1 Hz, 1H) | δ 81.3 (d, J = 172.8 Hz, 1C), 124.9, 126.8 (d, J = 17.6 Hz, 1C), 128.6, 134.3, 134.4, 145.6 | δ -219.4 | rsc.org |

| 1-bromo-4-(fluoromethyl)-2-nitrobenzene | δ 5.39 (d, J = 46.8 Hz, 2H), 7.41 (d, J = 8.2 Hz, 1H), 7.75 (d, J = 8.2 Hz, 1H), 7.97 (s, 1H) | δ 82.2 (d, J = 171.2 Hz, 1C), 114.46, 123.8, 131.2, 135.4, 137.5, 149.9 | δ -213.86 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: In this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The carbon-fluorine (C-F) bond would also show a stretching vibration, typically in the region of 1000-1400 cm⁻¹. For example, in 1-bromo-4-(fluoromethyl)-2-nitrobenzene, IR peaks are observed at 1606 cm⁻¹ and 1532 cm⁻¹, corresponding to the aromatic ring and the nitro group, respectively. rsc.org

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The carbonyl stretching frequency in acyl chlorides is readily identifiable in Raman spectra. acs.orgacs.org While specific Raman data for this compound is not readily available, analysis of related compounds like benzoyl chloride shows a characteristic carbonyl line around 1750 cm⁻¹. acs.orgacs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. The fragmentation pattern of the molecular ion can also provide valuable structural information. For instance, the electron ionization (EI) mass spectrum of 2-nitrobenzoyl chloride shows a top peak at m/z 150. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass. For example, the HRMS data for 1-bromo-4-(fluoromethyl)-2-nitrobenzene confirmed its elemental composition. rsc.org

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a technique used to separate volatile compounds. It is often coupled with a mass spectrometer (GC-MS) for identification of the separated components.

Gas Chromatography (GC): GC can be used for the analysis of thermally stable and volatile compounds like benzoyl chloride derivatives. restek.com The choice of the chromatographic column is critical for achieving good separation. For instance, a method for the analysis of 3-chloropropionyl chloride utilizes an FFAP capillary column. patsnap.com A halogen-specific detector (XSD) can be used to selectively detect halogenated compounds. nih.gov

GC-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. This allows for the identification of individual components in a mixture based on their retention time and mass spectrum. researchgate.net GC-MS is widely used for the analysis of halogenated organic contaminants in various matrices. restek.com For example, GC-MS analysis of crude reaction mixtures from Friedel–Crafts acylation has been used to identify and differentiate regioisomers of aroylbenzofurans. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not volatile enough for GC.

UV-Vis Detection and Chromophore Derivatization Strategies

For analytes that lack a strong chromophore, derivatization is a necessary step to enable or enhance their detection by UV-Visible (UV-Vis) spectroscopy. mdpi.comwelch-us.com The process involves reacting the analyte with a derivatizing reagent that contains a UV-absorbing group, thereby creating a derivative that is readily detectable. welch-us.com this compound itself contains a nitrobenzoyl group, which is a chromophore. When it reacts with analytes that are otherwise difficult to detect, it imparts this chromophoric tag, allowing for their quantification using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

This strategy is particularly useful for compounds like aliphatic amines, carboxylic acids, and alcohols, which often require derivatization for detection at desired concentration levels. libretexts.org The benzoylation of compounds, such as with benzoyl chloride (a related compound), has been shown to be an effective method for creating derivatives suitable for HPLC-UV analysis. sdiarticle4.comnih.gov For instance, the derivatization of ginsenosides (B1230088) with benzoyl chloride improved their detection by HPLC-UV. nih.gov Similarly, derivatizing reagents like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) have been used to shift the absorbance of derivatives to a range that minimizes matrix interference. rsc.org

Table 1: Common Derivatizing Reagents for UV-Visible Detection in HPLC journalajacr.comsdiarticle4.comresearchgate.net

| Reagent | Target Functional Group |

| 1-Fluoro-2,4-dinitrobenzene | Primary and Secondary Amines |

| Ninhydrin | Primary and Secondary Amines, Amino Acids |

| 4-N-N-dimethylaminoazobenzene-4'-sulfonyl chloride | Primary and Secondary Amines, Phenols |

| Benzoyl chloride | Amines, Alcohols, Phenols |

| Phenyl isocyanate | Alcohols, Amines |

Fluorescence Detection and Fluorophore Derivatization

Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection. libretexts.org This technique involves derivatizing the analyte with a fluorophore, a molecule that can be excited at a specific wavelength and subsequently emits light at a longer wavelength. libretexts.orgwikipedia.org The resulting fluorescent derivative can then be detected with high sensitivity. libretexts.org

While this compound itself is not a fluorophore, it can be used in syntheses to create precursors for fluorescent compounds. However, for direct derivatization for fluorescence detection, other reagents are typically employed. These reagents react with the analyte to introduce a fluorescent tag. wikipedia.orgnih.gov Commonly used fluorogenic reagents include those that react with primary and secondary amines, such as dansyl chloride (DNS-Cl), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). libretexts.orgsdiarticle4.com

The choice of fluorescent tag is critical and depends on the analyte and the desired analytical outcome. For example, dansyl chloride reacts with primary and secondary amines to form highly fluorescent derivatives, though the reagent itself can be fluorescent, necessitating its use primarily in pre-column derivatization. sdiarticle4.com In contrast, reagents like OPA are fluorogenic, meaning they are not fluorescent themselves but form fluorescent products upon reaction with the analyte, making them suitable for post-column derivatization. sdiarticle4.com

Table 2: Common Fluorophore Derivatizing Agents for HPLC libretexts.orgsdiarticle4.com

| Reagent | Target Functional Group |

| o-Phthalaldehyde (OPA) | Primary Amines, Amino Acids |

| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines, Amino Acids |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and Secondary Amines |

| Fluorescamine | Primary Amines |

Electrochemical Detection in Chromatographic Systems

Electrochemical detection (ECD) in chromatographic systems offers a sensitive and selective method for analyzing electroactive compounds. acs.orgrsc.org For nitroaromatic compounds, such as derivatives of this compound, electrochemical reduction is a key detection principle. acs.orgnih.gov These compounds can be detected by monitoring the current produced during their reduction at a working electrode. nih.gov

A common approach involves the electrochemical reduction of the nitro group. acs.orgnih.gov This can be done directly or as part of a post-column reaction scheme. acs.orgnih.gov For instance, nitroaromatic compounds can be electrochemically reduced to hydroxylamines or other oxidizable products after chromatographic separation. acs.orgnih.gov These products can then be detected electrochemically or reacted with another reagent to produce a detectable signal, such as luminescence. acs.orgnih.gov The reduction potential of different nitroaromatic compounds can vary depending on their substituent groups, which allows for a degree of selectivity. nih.gov The use of modified electrodes, such as those with mesoporous silica (B1680970) (MCM-41), has been shown to enhance the sensitivity of detecting nitroaromatic compounds down to the nanomolar level. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures due to its high sensitivity and selectivity. nih.govchromatographyonline.com When analyzing derivatives of this compound, LC-MS allows for the separation of the derivatized analytes from the sample matrix, followed by their detection and identification based on their mass-to-charge ratio. nih.govnih.gov

Derivatization with reagents like benzoyl chloride has been successfully used in targeted metabolomics studies using LC-MS/MS. nih.govnih.gov This approach improves the chromatographic retention of polar analytes on reversed-phase columns and enhances their ionization efficiency in the mass spectrometer. chromatographyonline.comumich.edu The benzoyl group can also provide a characteristic fragment ion (m/z 105) during collision-induced dissociation, which is useful for identifying benzoylated compounds. nih.gov This technique has been applied to a wide range of compounds, including amino acids, neurotransmitters, and other small molecules in various biological matrices. nih.govnih.gov On-tissue derivatization methods have also been developed for MALDI-mass spectrometry imaging, allowing for the spatial mapping of derivatized analytes in tissue sections. acs.orgnih.govacs.org

Advanced Derivatization Strategies for Enhanced Detection and Selectivity

The primary goals of derivatization are to improve the chromatographic behavior of analytes and to enhance their detectability. actascientific.com Advanced strategies focus on optimizing the derivatization process and developing novel reagents to achieve higher sensitivity and selectivity. nih.govtcichemicals.com

Optimization of Pre-column vs. Post-column Derivatization Techniques

The choice between pre-column and post-column derivatization depends on several factors, including the reaction kinetics, stability of the derivatives, and the nature of the analyte and derivatizing reagent. libretexts.orgwookhplc.com

Pre-column derivatization involves reacting the sample with the derivatizing reagent before injection into the HPLC system. wookhplc.comactascientific.com

Advantages: This approach allows for greater flexibility in reaction conditions (e.g., heating, longer reaction times) and can be performed offline, which may be necessary for more complex sample manipulations. libretexts.org It can also lead to better sensitivity due to lower background signals. libretexts.org

Disadvantages: A significant drawback is the potential for the formation of multiple derivative products, which can complicate the resulting chromatogram. wookhplc.com The derivatives must also be stable throughout the chromatographic separation. libretexts.org

Post-column derivatization involves mixing the column effluent with the derivatizing reagent in a post-column reactor before the detector. wookhplc.comresearchgate.net

Advantages: This method is advantageous for unstable derivatives as they are detected immediately after formation. libretexts.org Since the analyte is chromatographically pure when it reacts, the risk of multiple product peaks from a single analyte is eliminated. libretexts.org

Disadvantages: The reaction must be rapid and compatible with the mobile phase. libretexts.org This technique often requires a continuous flow of the derivatizing reagent, which can be costly and may require specialized instrumentation. libretexts.orgwookhplc.com

The optimization of derivatization conditions, such as reagent concentration, pH, reaction time, and temperature, is crucial for achieving reproducible and efficient derivatization in both pre-column and post-column setups. researchgate.netmjcce.org.mk

Table 3: Comparison of Pre-column and Post-column Derivatization libretexts.orgwookhplc.com

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Time | Flexible, can be long | Must be rapid |

| Reaction Conditions | Broad range of conditions possible | Limited by mobile phase compatibility |

| Derivative Stability | Must be stable for chromatography | Unstable derivatives can be analyzed |

| Reagent Consumption | Minimized | Can be high due to continuous flow |

| Potential for Multiple Products | Higher risk | Lower risk |

| Instrumentation | Can be done offline or online | Requires a post-column reactor |

Development of Novel Derivatizing Reagents for Introducing UV/Fluorescence/MS Active Tags

The development of new derivatizing reagents is an active area of research aimed at improving the sensitivity and selectivity of analytical methods. nih.govtcichemicals.com These novel reagents are designed to introduce tags that are highly responsive to specific detection methods.

For UV-Vis Detection: Novel reagents are being developed to shift the absorbance of the derivative to longer wavelengths, which can help to reduce interference from the sample matrix. mdpi.comrsc.org For example, 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) is a benzoyl chloride-type reagent that contains more chromophores to enhance the sensitivity of triterpenoid (B12794562) detection. nih.gov

For Fluorescence Detection: The focus is on creating reagents that are themselves non-fluorescent but form highly fluorescent products upon reaction with the analyte (fluorogenic reagents). tcichemicals.com This minimizes background fluorescence and improves detection limits. tcichemicals.com Examples of such reagents include NBD-F and DBD-F, which have a benzoxadiazole skeleton that imparts strong, long-wavelength fluorescence to the derivatives. tcichemicals.com Other reagents like carbazole-9-yl-acetyl chloride have been developed for the sensitive HPLC detection of amino acids. researchgate.net

For Mass Spectrometry (MS) Detection: The goal is to introduce tags that enhance the ionization efficiency of the analyte and provide characteristic fragmentation patterns. nih.govacs.org Chemical tagging can overcome issues of low ionization efficiency and compound instability. nih.gov For instance, Phos-tag® reagents have been developed for the derivatization of phosphate (B84403) monoesters, improving their detection by MALDI-MS. acs.org Other strategies involve introducing permanently charged groups to increase ionization efficiency. nih.gov Benzoyl chloride derivatization has also been shown to be effective for improving the analysis of small molecules in biological samples by LC-MS/MS. chromatographyonline.comumich.eduresearchgate.net

Optimization of Derivatization Reaction Conditions (pH, Temperature, Reaction Time)

Influence of pH

The derivatization reaction with this compound, akin to other Schotten-Baumann reactions involving acyl chlorides, is highly pH-dependent. The reaction is typically carried out under basic conditions. The primary role of the alkaline medium is to deprotonate the functional group of the analyte, such as an amine or a phenol (B47542), rendering it a more potent nucleophile. This facilitates the nucleophilic attack on the electrophilic carbonyl carbon of the benzoyl chloride. chromatographyonline.com

For the derivatization of primary and secondary amines and phenols, a pH of at least 9 is generally required for the reaction to proceed effectively. chromatographyonline.com Sodium carbonate and sodium tetraborate (B1243019) are common buffering agents used to achieve and maintain the desired alkaline environment. chromatographyonline.comnih.gov However, excessively high pH levels should be avoided as they can accelerate the hydrolysis of the this compound reagent to its corresponding benzoic acid, which is an unproductive side reaction that consumes the derivatizing agent and can interfere with the analysis.

The optimal pH is therefore a compromise between ensuring sufficient nucleophilicity of the analyte and maintaining the stability of the derivatizing agent. For many applications involving benzoyl chloride derivatization, a pH range of 9 to 11 has been found to be effective.

Table 1: Illustrative Effect of pH on the Derivatization Yield of an Amine with this compound

| pH | Analyte Nucleophilicity | Hydrolysis of Reagent | Expected Derivatization Yield |

| 7.0 | Low | Low | Low to negligible |

| 8.0 | Moderate | Moderate | Moderate |

| 9.0 | High | Moderate-High | High |

| 10.0 | High | High | Optimal |

| 11.0 | High | Very High | Decreasing |

| 12.0 | High | Extremely High | Low |

This table illustrates the expected trends based on general principles of benzoyl chloride derivatization. Optimal pH may vary depending on the specific analyte.

Influence of Temperature

Temperature plays a significant role in the kinetics of the derivatization reaction. Due to the high reactivity of this compound, stemming from the strong electron-withdrawing nature of the nitro and fluoro substituents, the derivatization can often be carried out efficiently at ambient temperature. stackexchange.comhkr.se For many analytes, the reaction proceeds to completion within a short time frame at room temperature. chromatographyonline.com

However, for less reactive analytes or in complex matrices where reaction kinetics may be hindered, a moderate increase in temperature can be beneficial. Elevating the temperature can increase the reaction rate, ensuring that the derivatization is completed in a shorter period. For instance, in some lipid derivatization protocols using benzoyl chloride, reaction temperatures of 60°C have been employed to achieve optimal yields. researchgate.net

It is crucial to consider that higher temperatures can also accelerate the undesirable hydrolysis of the benzoyl chloride reagent and may lead to the degradation of thermally labile analytes or their derivatives. Therefore, the optimal temperature is typically the lowest temperature that allows for a complete and rapid reaction.

Table 2: Illustrative Effect of Temperature on the Derivatization of a Phenol with this compound

| Temperature (°C) | Reaction Rate | Reagent Stability | Expected Derivatization Yield |

| 4 | Very Slow | High | Low (incomplete reaction) |

| 25 (Room Temp) | Fast | Good | High (often sufficient) |

| 40 | Very Fast | Moderate | High (potentially optimal) |

| 60 | Extremely Fast | Lower | High (risk of degradation) |

| 80 | Extremely Fast | Low | Decreasing (due to degradation) |

This table illustrates expected trends. The optimal temperature must be determined empirically for each specific analytical method.

Influence of Reaction Time

The reaction time is another critical parameter that must be optimized to ensure the completeness of the derivatization. Given the high reactivity of this compound, the reaction with many nucleophiles is often very rapid, sometimes being completed in under a minute at room temperature. chromatographyonline.com

The optimal reaction time is interconnected with the pH and temperature of the reaction. For instance, at a higher pH and temperature, the reaction will proceed faster, and thus a shorter reaction time would be required. The goal is to allow sufficient time for the reaction to go to completion without allowing for significant degradation of the products or the reagent.

For analytical methods, it is common to allow the reaction to proceed for a set period, after which the reaction is quenched, often by the addition of an acid to lower the pH. nih.gov This stops further reaction and stabilizes the derivatives for subsequent analysis. Optimization studies would involve analyzing the yield of the derivative at various time points to determine the point at which the yield plateaus, indicating the completion of the reaction.

Table 3: Illustrative Effect of Reaction Time on the Derivatization of an Amine at Room Temperature and Optimal pH

| Reaction Time (minutes) | Expected Derivatization Yield |

| 0.5 | High (approaching completion) |

| 1 | Very High (likely complete) |

| 5 | Very High (complete) |

| 15 | Very High (stable) |

| 30 | Very High (potential for minor degradation begins) |

| 60 | High (increased risk of degradation/side reactions) |

This table illustrates expected trends for a highly reactive system. The optimal reaction time should be experimentally verified.

Sustainable Chemistry and Green Synthesis of 3 Fluoro 2 Nitrobenzoyl Chloride

Principles of Green Chemistry in Relation to Acyl Chloride Synthesis

The traditional routes to acyl chlorides, including 3-Fluoro-2-nitrobenzoyl chloride, often involve the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. While effective, these methods present several challenges from a green chemistry perspective.

Maximizing Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction would have a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The synthesis of an acyl chloride from a carboxylic acid is a substitution reaction, which inherently generates byproducts, leading to an atom economy of less than 100%. For instance, the reaction of a generic carboxylic acid (R-COOH) with thionyl chloride produces the desired acyl chloride (R-COCl) but also sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Similarly, reactions with phosphorus chlorides also generate significant waste streams.

Table 1: Atom Economy of Traditional Acyl Chloride Synthesis Methods

This table compares the theoretical atom economy for the synthesis of acetyl chloride from acetic acid using common chlorinating agents, illustrating the inherent waste in these substitution reactions.

| Chlorinating Agent | Reaction Stoichiometry | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | CH₃COOH + SOCl₂ → CH₃COCl + SO₂ + HCl | SO₂, HCl | 43.8% |

| Phosphorus Trichloride (PCl₃) | 3CH₃COOH + PCl₃ → 3CH₃COCl + H₃PO₃ | H₃PO₃ | 74.2% |

| Phosphorus Pentachloride (PCl₅) | CH₃COOH + PCl₅ → CH₃COCl + POCl₃ + HCl | POCl₃, HCl | 27.6% |

Maximizing reaction efficiency involves optimizing conditions to achieve high yields while minimizing energy consumption and reaction times. Green approaches focus on developing catalytic methods that can proceed under milder conditions and reduce the formation of unwanted side products.

Minimizing Waste Generation and Designing Safer Chemical Syntheses

A core tenet of green chemistry is the prevention of waste. Traditional acyl chloride syntheses are problematic in this regard. The reagents themselves, such as thionyl chloride and phosphorus pentachloride, are hazardous and moisture-sensitive. The byproducts are also toxic and corrosive; for example, SO₂ and HCl are acidic gases that require careful scrubbing and disposal procedures.

Designing safer syntheses involves replacing these hazardous reagents with less toxic alternatives. For example, methods that avoid strong chlorinating agents are being explored. Furthermore, minimizing the use of volatile and toxic organic solvents, which are often employed in these reactions and subsequent purifications, is a key goal. The development of solvent-free reaction conditions or the use of environmentally benign solvents can significantly reduce the environmental footprint of the synthesis. researchgate.net

Innovative Green Methodologies

Research into greener synthetic routes for acyl chlorides and their derivatives is an active area. These innovative methodologies aim to address the shortcomings of traditional methods by improving efficiency, safety, and sustainability.

Fluorous Technologies for Efficient Separation and Reagent Recycling

Fluorous chemistry offers a novel approach to product purification and catalyst/reagent recycling. This technique involves tagging a molecule (a reactant, catalyst, or scavenger) with a highly fluorinated chain. The unique properties of these "fluorous" tags—being soluble in fluorous solvents but insoluble in most organic and aqueous solvents—allow for straightforward separation.

Fluorous Solid-Phase Extraction (F-SPE) is a particularly useful application of this technology. rsc.org In a potential green synthesis involving an acyl chloride, a fluorous-tagged coupling reagent or a scavenger for excess reactants could be used. After the reaction, the mixture is passed through a cartridge containing a fluorous stationary phase (like fluorous silica (B1680970) gel). The fluorous-tagged components are retained, while the desired non-tagged product elutes. The retained fluorous reagents can then be washed out with a fluorous solvent and potentially reused, minimizing waste. wikipedia.orglibretexts.org This simplifies purification, often eliminating the need for traditional, solvent-intensive chromatography.

Application of Non-Conventional Energy Sources (e.g., Microwave Irradiation, Ultrasound)

Non-conventional energy sources can dramatically enhance the efficiency of chemical reactions. Microwave irradiation and ultrasound (sonication) are two such technologies that have been successfully applied to organic synthesis, including reactions involving acyl chlorides.

Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times, increased yields, and fewer side products compared to conventional heating methods. acs.orghumanjournals.com Microwave-assisted acylation reactions using acyl chlorides have been shown to proceed much faster and with higher selectivity. researchgate.nettandfonline.com